Heterobivalent ligand-1

GPCR Adenosine A2A Receptor Dopamine D2 Receptor

Heterobivalent ligand-1 (compound is a synthetic heterobivalent ligand comprising a spiperone-based dopamine D2 receptor (D2R) antagonist pharmacophore and an SCH-442416-based adenosine A2A receptor (A2AR) antagonist pharmacophore, connected via a 43-atom spacer containing an oligoethylene glycol scaffold. It binds with picomolar affinity to the D2R (KDB1 = 0.13 nM) and low nanomolar affinity to the A2AR (KDB1 = 2.1 nM) within the A2AR-D2R GPCR heteromer.

Molecular Formula C86H115FN16O21
Molecular Weight 1727.9 g/mol
Cat. No. B12409216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeterobivalent ligand-1
Molecular FormulaC86H115FN16O21
Molecular Weight1727.9 g/mol
Structural Identifiers
SMILESCOC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1
InChIInChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106)
InChIKeyLPMUIKNAEQSASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Heterobivalent Ligand-1: A High-Purity A2AR-D2R Heteromer Ligand for GPCR Research


Heterobivalent ligand-1 (compound 26) is a synthetic heterobivalent ligand comprising a spiperone-based dopamine D2 receptor (D2R) antagonist pharmacophore and an SCH-442416-based adenosine A2A receptor (A2AR) antagonist pharmacophore, connected via a 43-atom spacer containing an oligoethylene glycol scaffold [1]. It binds with picomolar affinity to the D2R (KDB1 = 0.13 nM) and low nanomolar affinity to the A2AR (KDB1 = 2.1 nM) within the A2AR-D2R GPCR heteromer [1].

Why Monovalent Ligands and Shorter Bivalent Analogs Fail to Replicate Heterobivalent Ligand-1's Precision


Generic substitution of heterobivalent ligand-1 with individual monovalent A2AR or D2R antagonists (e.g., SCH-442416 or spiperone derivatives), or even with bivalent ligands possessing suboptimal spacer lengths (e.g., compounds 24 or 25), fails to recapitulate its unique pharmacological profile. Only heterobivalent ligand-1, with its precise 43-atom spacer, simultaneously occupies both orthosteric sites of the A2AR-D2R heteromer [1]. Shorter spacer lengths preclude this dual engagement, resulting in a loss of the bivalent binding mode and a dramatic reduction in functional antagonism [1].

Quantitative Differentiation of Heterobivalent Ligand-1 vs. Closest Analogs


Binding Affinity Enhancement vs. Monovalent Pharmacophores and Controls

Heterobivalent ligand-1 (compound 26) demonstrates a 4-fold increase in binding affinity for the A2AR (KDB1 = 2.1 nM) and a 5-fold increase for the D2R (KDB1 = 0.13 nM) relative to their respective isolated pharmacophores, 7 (KDB1 = 8 nM) and 11 (KDB1 = 0.70 nM). Compared to the corresponding monovalent A2AR ligand 20 (43-atom spacer, KDB1 = 50 nM), compound 26 exhibits a 24-fold affinity enhancement (p<0.01) [1]. Against the monovalent D2R ligand 23 (43-atom spacer, KDB1 = 0.50 nM), compound 26 shows a 4-fold affinity improvement (p<0.01) [1].

GPCR Adenosine A2A Receptor Dopamine D2 Receptor Heteromer Bivalent Ligand Radioligand Binding

Verification of True Bivalent Binding Mode via Heteromer Disruption

Only heterobivalent ligand-1 (compound 26) demonstrates a true bivalent binding mode, as evidenced by a 17-fold reduction in A2AR binding affinity (KDB1 from 2.1 nM to 36 nM) upon addition of the TM5-TAT heteromer-disrupting peptide. In contrast, the 35-atom bivalent analog 25 shows no significant affinity change (KDB1 = 1.9 nM vs. 1.1 nM with TM5-TAT), and the monovalent A2AR ligand 20 remains unaffected (KDB1 = 50 nM vs. 36 nM with TM5-TAT) [1]. The binding of compound 26 is restored to monovalent-like levels upon heteromer disruption, confirming simultaneous dual-orthosteric site engagement.

GPCR Heteromer Bivalent Mode TM5-TAT Peptide Heteromer Disruption Assay

Functional Antagonism Potency Superior to Monovalent Ligands

In live-cell dynamic mass redistribution (DMR) assays, heterobivalent ligand-1 (compound 26) exhibits significantly enhanced functional antagonism compared to its monovalent counterparts. It blocks the D2R agonist sumanirole signal with an IC50 < 0.1 nM, a >10-fold improvement over monovalent ligand 23 (IC50 = 1.0 ± 0.4 nM). Against the A2AR agonist CGS 21680, compound 26 has an IC50 of 0.4 ± 0.6 nM, a 15-fold improvement over monovalent ligand 20 (IC50 = 6 ± 4 nM) [1].

Functional Assay Dynamic Mass Redistribution Antagonism A2AR Agonist D2R Agonist

Heteromer Stabilization vs. Monovalent and Homobivalent Controls

Heterobivalent ligand-1 (compound 26) significantly increases bioluminescence resonance energy transfer (BRET) between A2AR-Rluc and D2R-YFP (p<0.001 vs. untreated cells), indicating stabilization of the A2AR-D2R heteromer. This effect is not observed with co-treatment of monovalent ligands 20+23 or with a picomolar D2R homobivalent ligand, both of which fail to increase BRET [1]. Furthermore, compound 26 induces a greater BRET increase than the shorter 25-atom bivalent analog 24 (p<0.01), confirming spacer-length dependence [1].

BRET Heteromer Stabilization GPCR Oligomerization A2AR-D2R Heteromer

Molecular Dynamics Validation of Orthosteric Dual Engagement

Molecular dynamics simulations confirm that only the 43-atom spacer of heterobivalent ligand-1 (compound 26) allows simultaneous binding to both orthosteric sites of the A2AR-D2R heteromer, as monitored by stable salt-bridge and hydrogen-bond distances (Asp3.32-D2R and Asn6.55-A2AR) over 1-μs simulations. The 35-atom analog 25 fails to achieve stable dual engagement, correlating with its inability to act as a true bivalent ligand in vitro [1].

Molecular Dynamics Spacer Length Optimization GPCR Heteromer Computational Modeling

Optimal Experimental Use Cases for Heterobivalent Ligand-1 Based on Empirical Evidence


Validating the True Bivalent Binding Mode of GPCR Heteromer Ligands

Use heterobivalent ligand-1 as a positive control in heteromer disruption assays (e.g., with TM5-TAT peptide) to confirm bivalent engagement. The 17-fold affinity drop upon heteromer disruption uniquely identifies compounds that simultaneously occupy both orthosteric sites [1].

Investigating Functional Consequences of A2AR-D2R Heteromer Signaling

Employ heterobivalent ligand-1 in live-cell DMR or cAMP assays to probe heteromer-specific antagonism of adenosine- or dopamine-induced signaling. Its >10-fold enhanced functional potency over monovalent ligands ensures robust signal-to-noise in cell-based readouts [1].

Stabilizing and Visualizing A2AR-D2R Heteromers in Cellular Models

Utilize heterobivalent ligand-1 to stabilize A2AR-D2R heteromers for BRET, FRET, or PLA studies. Its unique ability to increase BRET signal (p<0.001) and shift the monomer-dimer equilibrium toward heteromers facilitates accurate quantification of heteromer populations in disease-relevant cells [1].

Calibrating Computational Models of Bivalent GPCR Ligand Docking

Apply the MD-validated binding pose of heterobivalent ligand-1 as a benchmark for structure-based design of new heterobivalent probes. Its stable dual-orthosteric engagement over 1-μs simulations provides a gold-standard reference for spacer length optimization and pharmacophore placement [1].

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